molecular formula C14H22N2OS B3953256 N-(sec-butyl)-3-(methylthio)-N-(pyridin-3-ylmethyl)propanamide

N-(sec-butyl)-3-(methylthio)-N-(pyridin-3-ylmethyl)propanamide

Cat. No. B3953256
M. Wt: 266.40 g/mol
InChI Key: HHZNHEFRNPELNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-3-(methylthio)-N-(pyridin-3-ylmethyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BAY 41-2272 and is a member of the class of compounds known as sGC (soluble guanylate cyclase) activators.

Mechanism of Action

BAY 41-2272 works by activating soluble guanylate cyclase (sGC), an enzyme that produces cyclic guanosine monophosphate (cGMP) in response to nitric oxide (NO) signaling. cGMP is a second messenger that plays a critical role in regulating various physiological processes, including smooth muscle relaxation and vasodilation. By activating sGC, BAY 41-2272 enhances the production of cGMP, leading to vasodilation and increased blood flow.
Biochemical and physiological effects:
BAY 41-2272 has been shown to have potent vasodilatory effects in various animal models. It has been shown to increase blood flow to the lungs, heart, and other organs, making it a potential treatment for various cardiovascular diseases. BAY 41-2272 has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

BAY 41-2272 is a potent sGC activator that has been extensively studied in various animal models. It has been shown to have potent vasodilatory effects and anti-inflammatory properties, making it a potential treatment for various diseases. However, there are some limitations to its use in lab experiments. BAY 41-2272 is a complex compound that requires careful handling and storage. It is also expensive and may not be readily available in some labs.

Future Directions

There are several future directions for the study of BAY 41-2272. One area of research is the development of more potent and selective sGC activators. Another area of research is the investigation of the long-term effects of BAY 41-2272 on various physiological processes. Finally, the potential therapeutic applications of BAY 41-2272 in various diseases, such as pulmonary hypertension and erectile dysfunction, should be further explored.
Conclusion:
BAY 41-2272 is a potent sGC activator that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to have potent vasodilatory effects and anti-inflammatory properties, making it a potential treatment for various diseases. The synthesis of BAY 41-2272 is a complex process that requires careful attention to detail and strict adherence to safety protocols. Future research should focus on the development of more potent and selective sGC activators and the investigation of the long-term effects of BAY 41-2272 on various physiological processes.

Scientific Research Applications

BAY 41-2272 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent vasodilatory effects, making it a potential treatment for pulmonary hypertension, a condition characterized by high blood pressure in the lungs. BAY 41-2272 has also been studied for its potential use in the treatment of erectile dysfunction, as it has been shown to increase blood flow to the penis.

properties

IUPAC Name

N-butan-2-yl-3-methylsulfanyl-N-(pyridin-3-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2OS/c1-4-12(2)16(14(17)7-9-18-3)11-13-6-5-8-15-10-13/h5-6,8,10,12H,4,7,9,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZNHEFRNPELNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(CC1=CN=CC=C1)C(=O)CCSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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